molecular formula C18H26N2O4S B3793339 (1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3793339
M. Wt: 366.5 g/mol
InChI Key: LYSOCFXGCXAVEN-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a morpholine ring, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable indene derivative and a piperidine derivative.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the spirocyclic core is replaced by a morpholine moiety.

    Methylsulfonyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted morpholine or piperidine derivatives.

Scientific Research Applications

(1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different functional groups.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself or its various substituted derivatives.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine and its substituted analogs.

Uniqueness

(1R,2R)-1’-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its combination of a spirocyclic core with both morpholine and piperidine rings, as well as the presence of a methylsulfonyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-25(22,23)20-8-6-18(7-9-20)15-5-3-2-4-14(15)16(17(18)21)19-10-12-24-13-11-19/h2-5,16-17,21H,6-13H2,1H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSOCFXGCXAVEN-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)C(C(C3=CC=CC=C23)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC2(CC1)[C@H]([C@@H](C3=CC=CC=C23)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
Reactant of Route 3
(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
Reactant of Route 5
(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1'-methylsulfonyl-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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